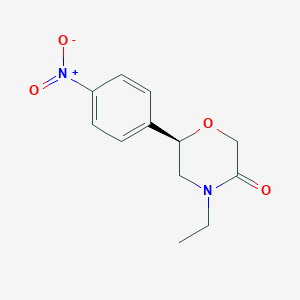
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction, where the phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can play a crucial role in binding interactions, while the morpholine ring can influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(6R)-4-ethyl-6-phenylmorpholin-3-one: Lacks the nitro group, which may result in different biological activity.
(6R)-4-methyl-6-(4-nitrophenyl)morpholin-3-one: Contains a methyl group instead of an ethyl group, potentially altering its chemical reactivity and biological properties.
(6R)-4-ethyl-6-(3-nitrophenyl)morpholin-3-one: The nitro group is positioned differently on the phenyl ring, which can affect its interactions with molecular targets.
Uniqueness
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of an ethyl group on the morpholine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
920802-06-8 |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC名 |
(6R)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14N2O4/c1-2-13-7-11(18-8-12(13)15)9-3-5-10(6-4-9)14(16)17/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
InChIキー |
USNWXOHSJXJMHO-NSHDSACASA-N |
異性体SMILES |
CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)
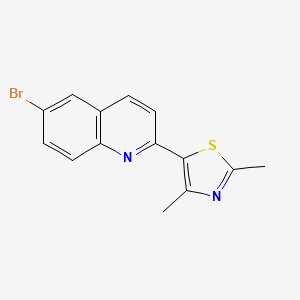
![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
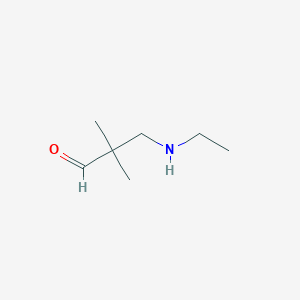
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)
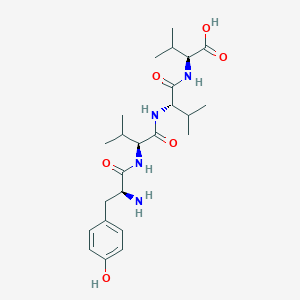
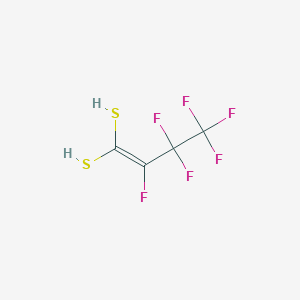
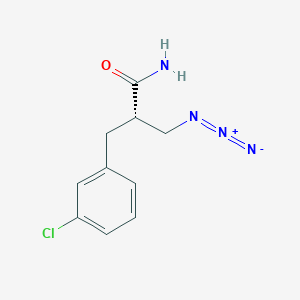

![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
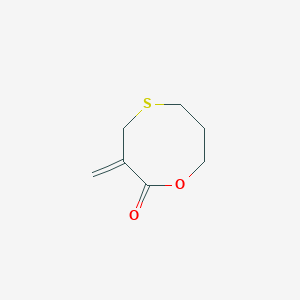

![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
